Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate
Overview
Description
Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate is a useful research compound. Its molecular formula is C10H9NO4 and its molecular weight is 207.18 g/mol. The purity is usually 95%.
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Scientific Research Applications
Catalytic Synthesis
Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate is utilized in catalytic synthesis processes. An example includes its role in phosphine-catalyzed annulation reactions to synthesize highly functionalized tetrahydropyridines (Zhu, Lan, & Kwon, 2003).
Chromatographic Analysis
This compound is significant in liquid chromatography-electrospray ionization-tandem mass spectrometry for quantitating urinary biomarkers in smokers. It serves as a crucial component in distinguishing specific metabolic activation biomarkers (Jing et al., 2014).
Structural and UV Studies
This compound derivatives have been synthesized and characterized for their structural properties, including crystal structures and thermal stability. They have been studied for their interaction with DNA, indicating potential applications in molecular biology (Yao et al., 2013).
Fluorescence Properties
Derivatives of this compound have been synthesized and studied for their fluorescence properties, indicating potential applications in bioimaging and molecular diagnostics (Krzyżak, Śliwińska, & Malinka, 2015).
Pyrolysis Studies
In the field of energy and fuels, this compound has been studied in the context of methyl butanoate pyrolysis, which is relevant to the understanding and development of biodiesel (Farooq et al., 2012).
Medicinal Chemistry
The compound finds application in medicinal chemistry, particularly in the synthesis of new molecules with potential therapeutic effects, such as acetylcholinesterase and butyrylcholinesterase inhibitors for Alzheimer’s disease treatment (Farrokhi et al., 2019).
Optical Gating
This compound is used in the optical gating of photosensitive synthetic ion channels, which could have applications in controlled ionic transport, sensing, and information processing in nanofluidic devices (Ali et al., 2012).
Water Oxidation Catalysts
It has been explored as a component in the synthesis of new families of Ru complexes for water oxidation, demonstrating its potential application in catalytic processes and environmental chemistry (Zong & Thummel, 2005).
Properties
IUPAC Name |
methyl 2,4-dioxo-4-pyridin-4-ylbutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c1-15-10(14)9(13)6-8(12)7-2-4-11-5-3-7/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOCFUTQLECHXPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)CC(=O)C1=CC=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377975 | |
Record name | methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90377975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
374063-91-9 | |
Record name | Methyl α,γ-dioxo-4-pyridinebutanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=374063-91-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90377975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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